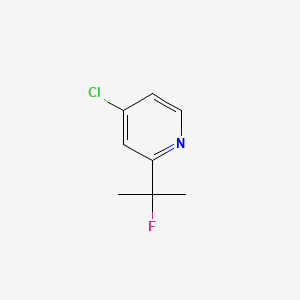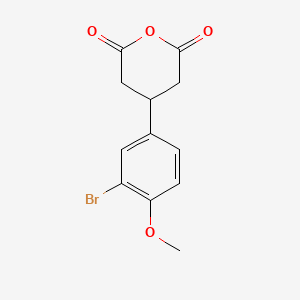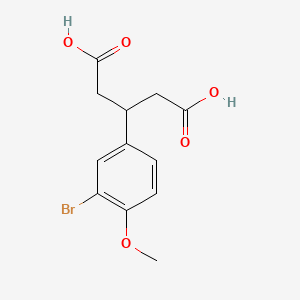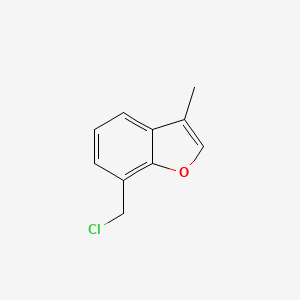
7-(chloromethyl)-3-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(chloromethyl)-3-methyl-1-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-3-methyl-1-benzofuran can be achieved through several methods. One common approach involves the chloromethylation of 3-methyl-1-benzofuran. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under mild conditions, often at temperatures ranging from 0°C to 25°C, to ensure high yields and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly catalysts and solvents is also a focus to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzofuran-7-carboxylic acid derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield 7-methyl-3-methyl-1-benzofuran.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or organic bases are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzofurans, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
7-(chloromethyl)-3-methyl-1-benzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-3-methyl-1-benzofuran involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzofuran ring system can also interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 7-(bromomethyl)-3-methyl-1-benzofuran
- 7-(iodomethyl)-3-methyl-1-benzofuran
- 7-(hydroxymethyl)-3-methyl-1-benzofuran
Uniqueness
7-(chloromethyl)-3-methyl-1-benzofuran is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications. In comparison, bromomethyl and iodomethyl derivatives are more reactive but less stable, while the hydroxymethyl derivative is less reactive but more stable .
Properties
IUPAC Name |
7-(chloromethyl)-3-methyl-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDYHKPZPPTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)
![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)
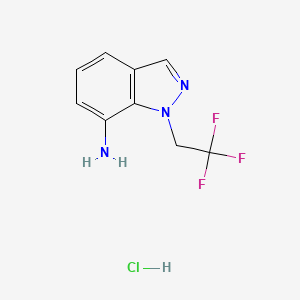
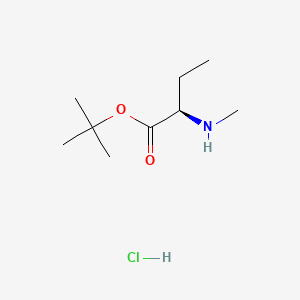
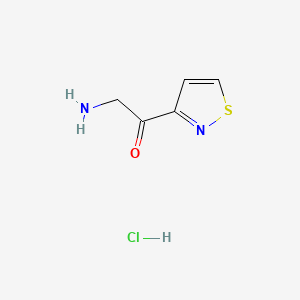
![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)
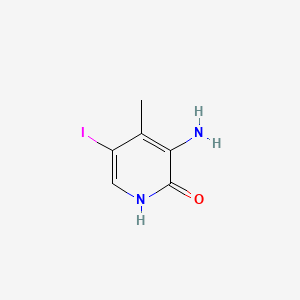
![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)
![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)
